1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid
Overview
Description
1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reductive Free-Radical Alkylations and Cyclisations
A study explored the efficiency of various 1-alkylcyclohexa-2,5-diene-1-carboxylic acids, including 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid derivatives, as mediators in alkyl radical chain addition and cyclisation processes. The research found that these compounds effectively mediate ring closures and alkylations, highlighting their potential utility in organic synthesis (Baguley & Walton, 1998).
Anaerobic Decomposition in Methane Fermentation
In a study on methane fermentation, cyclohexane carboxylic acid derivatives, which are structurally related to this compound, were identified as intermediates in the anaerobic utilization of benzoic acid. This research suggests potential applications in the field of bioenergy and waste management (Keith et al., 1952; Keith et al., 1978).
Catalytic Functionalization of Saturated Hydrocarbons
Research has shown that certain carboxylic acids, including those structurally similar to this compound, can be used as catalysts in the functionalization of saturated hydrocarbons. This process is significant for creating carboxylic acids and esters from simple hydrocarbons, demonstrating potential applications in chemical synthesis and industrial processes (Asadullah, Kitamura, & Fujiwara, 2000).
Synthesis of Receptor Agonists
A study on the synthesis of hydroxyl-carboxylic acid (HCA) receptor agonists utilized derivatives of 2-amidocyclohex-1-ene carboxylic acid, related to this compound. These compounds were assessed for their potency in activating HCA1, HCA2, and HCA3 receptors, indicating their potential relevance in pharmacological research (Bobiļeva et al., 2014).
Photocyclization in Organic Synthesis
Photocyclization of compounds containing a structure similar to this compound has been studied, demonstrating the potential of these compounds in the synthesis of complex organic structures. Such processes are valuable in the development of pharmaceuticals and advanced materials (Tominagaxs, Castle, & Castle, 1996).
Oxidation and Epoxidation Catalysis
Research has shown that carboxylic acids, including those related to this compound, can act as catalysts in the oxidation and epoxidation of hydrocarbons. These findings are significant for industrial applications, including the production of epoxides and alcohols from simple hydrocarbons (Yamanaka, Akimoto, Nakagaki, & Otsuka, 1996).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-prop-2-ynylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-6-10(9(11)12)7-4-3-5-8-10/h1H,3-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRMINYKFUISMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608898 | |
Record name | 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72335-52-5 | |
Record name | 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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